molecular formula C13H10BrFOZn B14884072 4-(3'-FluorobenZyloxy)phenylZinc bromide

4-(3'-FluorobenZyloxy)phenylZinc bromide

Cat. No.: B14884072
M. Wt: 346.5 g/mol
InChI Key: WFFKOXMIWVRDSZ-UHFFFAOYSA-M
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Description

4-(3’-Fluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’-Fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 4-(3’-Fluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is often used as the solvent due to its ability to stabilize the organozinc reagent.

Industrial Production Methods

In industrial settings, the production of 4-(3’-Fluorobenzyloxy)phenylzinc bromide follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3’-Fluorobenzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: This compound can act as a nucleophile, attacking electrophilic centers in other molecules.

    Coupling reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium catalysts: Often used in coupling reactions.

    Anhydrous conditions: Necessary to prevent the decomposition of the organozinc reagent.

    Tetrahydrofuran (THF): Used as a solvent to stabilize the organozinc compound.

Major Products Formed

The major products formed from reactions involving 4-(3’-Fluorobenzyloxy)phenylzinc bromide are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

4-(3’-Fluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 4-(3’-Fluorobenzyloxy)phenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic center in the target molecule. This transfer is facilitated by the presence of a catalyst, typically palladium, which activates the organozinc reagent and promotes the formation of the new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    4-(3’-Fluorobenzyloxy)-3-fluorophenylzinc bromide: Similar in structure but with an additional fluorine atom on the phenyl ring.

    4-(2’-Fluorobenzyloxy)phenylzinc bromide: Differing in the position of the fluorine atom on the benzyloxy group.

Uniqueness

4-(3’-Fluorobenzyloxy)phenylzinc bromide is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent for synthesizing specific target molecules that require precise structural features.

Properties

Molecular Formula

C13H10BrFOZn

Molecular Weight

346.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-(phenoxymethyl)benzene

InChI

InChI=1S/C13H10FO.BrH.Zn/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;;/h2-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

WFFKOXMIWVRDSZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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